molecular formula C8H5BrN2O2 B2433808 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 1234616-00-2

3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No. B2433808
M. Wt: 241.044
InChI Key: LKXGBGGSAMCDSJ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid, also known as 3-Bromo-2-pyrrolidone-5-carboxylic acid, is an organic compound belonging to the class of pyrrolidinones. It is a white powder with a molecular formula of C6H5BrN2O2 and a molecular weight of 198.04 g/mol. It has been synthesized in laboratory settings and used in various scientific research applications.

Scientific Research Applications

Synthesis and Chemical Applications

3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a valuable compound in chemical synthesis. Its derivatives, such as 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have been synthesized for various purposes, including antibacterial activity. For example, one compound demonstrated significant in vitro antibacterial properties (Toja et al., 1986). Moreover, the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds has been reported, highlighting the flexibility of this compound in creating diverse chemical structures (Yang Yun-shang, 2011).

Heterocyclic Framework Development

Developing heterocyclic frameworks is another application. A method for preparing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization has been developed, demonstrating the compound's utility in creating complex heterocycles (Alekseyev et al., 2015). This method is particularly valuable for synthesizing 5-bromo-7-azaindole scaffolds with diverse substituents.

Applications in Organometallic Chemistry

In organometallic chemistry, 1H-pyrrolo[2,3-b]pyridines, including derivatives of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, have been explored for their potential as anticancer agents. Organometallic complexes involving these compounds have been synthesized and characterized, showing their relevance in developing novel cancer treatments (Stepanenko et al., 2011).

Future Directions

The future directions for research on “3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid” and related compounds could involve further exploration of their activities against FGFR1, 2, and 3, given the role of these receptors in various types of tumors .

properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXGBGGSAMCDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

CAS RN

1234616-00-2
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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